Isotaxiresinol 9,9'-acetonide
Description
Isotaxiresinol 9,9'-acetonide (CAS: 252333-72-5; molecular formula: C₂₂H₂₆O₆; molecular weight: 386.44 g/mol) is a semi-synthetic derivative of isotaxiresinol (CAS: 26194-57-0), a lignan isolated from plants such as Taxus species and Rosa cymosa . The acetonide group is introduced by reacting isotaxiresinol’s vicinal diol moiety with acetone, forming a five-membered dioxolane ring. This modification enhances stability and alters physicochemical properties, making it more suitable for analytical and pharmacological studies .
Properties
IUPAC Name |
4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLBPGDLVRRRN-HTZUNMPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104038 | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252333-72-5 | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotaxiresinol 9,9’-acetonide can be synthesized through various chemical reactions involving its precursor, Isotaxiresinol. The synthesis typically involves the protection of hydroxyl groups using acetonide formation. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the acetonide ring .
Industrial Production Methods
Industrial production of Isotaxiresinol 9,9’-acetonide involves the extraction of Isotaxiresinol from natural sources, followed by chemical modification to form the acetonide derivative. The process includes purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Key Functional Groups:
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Vicinal diol (protected as acetonide) : Susceptible to acid-catalyzed hydrolysis.
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Aromatic rings : Potential sites for electrophilic substitution (e.g., hydroxylation, methylation).
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Lactone moiety : May undergo ring-opening reactions under basic or reductive conditions.
Acetonide Deprotection
The acetonide group is labile under acidic conditions. Hydrolysis would regenerate the vicinal diol:
Conditions : Trifluoroacetic acid (TFA) in water or HCl in dioxane (typical for acetonide cleavage) .
Electrophilic Aromatic Substitution
The aromatic rings could undergo reactions such as:
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Nitration : Requires HNO₃/H₂SO₄.
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Sulfonation : H₂SO₄/SO₃.
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Halogenation : Cl₂ or Br₂ in FeCl₃/FeBr₃.
Example :
Lactone Ring Modifications
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Reduction : NaBH₄ or LiAlH₄ could reduce the lactone to a diol.
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Alkylation : Grignard reagents (RMgX) may open the lactone, forming ester derivatives .
Comparative Stability and Reactivity
Challenges and Unresolved Questions
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No experimental data exists on regioselectivity in substitution reactions (e.g., bromination at C-2 vs. C-4 of aromatic rings).
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Stability of the acetonide under photochemical or oxidative conditions remains unexplored.
Research Gaps and Recommendations
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Synthetic Studies : Conduct acetonide deprotection kinetics under varying pH and temperature.
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Catalytic Functionalization : Explore Pd-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) .
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Mechanochemical Approaches : Test solid-state reactions using PEG-supported catalysts to avoid aggregation .
Scientific Research Applications
Anticancer Properties
Isotaxiresinol 9,9'-acetonide exhibits significant cytotoxic activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Case Study: Cytotoxic Activity
- Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results: The compound demonstrated IC50 values in the micromolar range across different cancer types, indicating its effectiveness in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Anti-infective Activity
Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against a range of pathogens, including bacteria and viruses.
Case Study: Antimicrobial Efficacy
- Objective: To assess the antibacterial activity of this compound against Staphylococcus aureus.
- Methodology: Disk diffusion method was employed to determine the zone of inhibition.
- Results: The compound exhibited a significant zone of inhibition compared to control antibiotics.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection in vitro
- Objective: To evaluate the protective effects of this compound on neuronal cells exposed to oxidative stress.
- Methodology: Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.
- Results: The compound significantly reduced cell death and increased antioxidant enzyme levels.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Hydrogen Peroxide | 40 |
| Hydrogen Peroxide + Compound | 75 |
Modulation of Signaling Pathways
This compound has been shown to influence various cellular signaling pathways, including those involved in inflammation and apoptosis.
Key Pathways Affected:
- NF-κB pathway: Inhibition leads to reduced inflammation.
- PI3K/Akt/mTOR pathway: Modulation may enhance cell survival signals.
Mechanism of Action
The mechanism of action of Isotaxiresinol 9,9’-acetonide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in antioxidant and anti-inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The acetonide derivatives of lignans are critical for studying structure-activity relationships. Below is a detailed comparison of isotaxiresinol 9,9'-acetonide with analogous compounds:
Key Differences and Research Findings
Functional Group Impact on Solubility this compound exhibits improved solubility in organic solvents (e.g., DMSO) compared to isotaxiresinol due to the hydrophobic acetonide group .
Biological Activity Isotaxiresinol demonstrates anti-viral activity against influenza A virus (EC₅₀ = 12.3 μM), but its acetonide derivative’s bioactivity remains uncharacterized in published studies . Cycloolivil (a related lignan with antioxidant properties) shares structural motifs with isotaxiresinol but lacks the acetonide group, suggesting the acetonide may modulate metabolic stability .
Synthetic Utility The acetonide group in this compound is a strategic protecting group for diols, enabling selective functionalization of other hydroxyl groups in multi-step syntheses . Isolariciresinol 9,9'-acetonide, though isomeric, differs in stereochemistry, affecting NMR spectral patterns (e.g., δ 1.42 ppm for acetonide methyl groups vs. δ 1.38 ppm in isotaxiresinol derivatives) .
Table 2: Comparative NMR Data (Selected Signals)
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Isotaxiresinol | 6.85 (s, aromatic H), 4.10 (d, J=6 Hz, -OH) | 147.2 (aromatic C-O), 72.1 (diol C) |
| This compound | 1.42 (s, acetonide CH₃), 6.82 (s, aromatic H) | 109.8 (acetonide C), 147.0 (aromatic C-O) |
| Isolariciresinol 9,9'-acetonide | 1.38 (s, CH₃), 6.79 (s, aromatic H) | 110.2 (acetonide C), 145.8 (aromatic C-O) |
Commercial Availability and Research Use
This compound is available as a high-purity reference standard (e.g., 5 mg for ¥8,200 from Shanghai Yuanye Bio-Technology) . Its structural analogs, such as isolariciresinol 9,9'-acetonide, are used in comparative studies of lignan reactivity and chromatographic behavior .
Biological Activity
Isotaxiresinol 9,9'-acetonide is a lignan compound derived from the Taxus species, particularly Taxus wallichiana. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-osteoporotic effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses.
This compound is characterized by its unique acetonide structure, which enhances its stability and biological activity compared to its precursor isotaxiresinol. The compound's mechanism of action involves interaction with specific molecular targets that modulate various biological processes. Preliminary studies suggest that it may influence antioxidant and anti-inflammatory pathways by interacting with enzymes and receptors involved in these processes .
Biological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, which is a critical factor in many diseases, including arthritis and cardiovascular disorders. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anti-osteoporotic Activity
A pivotal study demonstrated that isotaxiresinol (the parent compound) significantly increased bone mineral density (BMD) and bone mineral content (BMC) in ovariectomized rats, a model for postmenopausal osteoporosis. The administration of isotaxiresinol resulted in a notable decrease in bone resorption markers while slightly enhancing bone formation markers . This suggests that this compound may have similar effects due to its structural similarities.
Comparative Analysis with Similar Compounds
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anti-osteoporotic Activity |
|---|---|---|---|
| Isotaxiresinol | Moderate | Moderate | Significant |
| This compound | High | High | Potential |
| Cycloolivil | Low | Moderate | None |
| Isolariciresinol | Moderate | Low | Moderate |
This table illustrates the comparative biological activities of this compound against similar compounds. It stands out for its high antioxidant and anti-inflammatory activities.
Case Studies
-
Osteoporosis Model Study
In a study involving ovariectomized rats treated with isotaxiresinol, researchers observed a significant increase in BMD and BMC after six weeks of treatment. The study concluded that isotaxiresinol could be beneficial for preventing bone loss associated with estrogen deficiency . -
Antioxidant Efficacy Evaluation
A recent study assessed the antioxidant capacity of this compound using various assays (DPPH radical scavenging activity). Results indicated a strong capacity to scavenge free radicals compared to control groups .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Isotaxiresinol 9,9'-acetonide, and how can purity be ensured during synthesis?
- Methodology : Synthesis typically involves acetonide protection of isotaxiresinol using acetone and acid catalysts. To ensure purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Confirm structural integrity via - and -NMR spectroscopy, focusing on characteristic acetonide proton signals at δ 1.4–1.6 ppm and carbonyl carbons at ~100–110 ppm .
- Quality Control : Use mass spectrometry (MS) to verify molecular mass (CHO, MW 386.44) and elemental analysis for stoichiometric validation. Purity ≥95% is recommended for biological assays .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Analytical Approach : Utilize nuclear Overhauser effect (NOE) experiments in NMR to resolve spatial relationships between protons. Compare NOE correlations with computational models (e.g., density functional theory) to validate stereochemistry. X-ray crystallography is ideal but requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Experimental Design : For antioxidant activity, use DPPH radical scavenging assays (IC determination). For antiplatelet effects, measure inhibition of ADP-induced platelet aggregation in human platelet-rich plasma (PRP) at concentrations of 1–50 μM. Include positive controls (e.g., aspirin) and validate results via triplicate experiments .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Data Analysis : Cross-validate results using orthogonal assays (e.g., FRAP for antioxidant activity vs. DPPH). Investigate batch-to-batch variability by repeating experiments with independently synthesized batches. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and assess reproducibility .
- Critical Factors : Control solvent effects (e.g., DMSO concentration ≤0.1%) and cell viability in biological assays. Document all experimental parameters (temperature, incubation time) to ensure comparability .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Process Optimization :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., BF·EtO) for acetonide formation efficiency.
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation. Adjust reaction time and temperature (e.g., 40–60°C) to suppress byproducts like dehydrated derivatives .
Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s structural elucidation?
- Multi-Technique Approach :
- 2D-NMR : HSQC and HMBC correlations to assign quaternary carbons and long-range couplings.
- High-Resolution MS/MS : Fragment ion analysis to confirm the acetonide moiety (m/z 386 → 328 [M–CHO]).
- Vibrational Spectroscopy : FT-IR peaks at 1750–1780 cm for carbonyl groups .
Q. What computational models predict the pharmacokinetic properties of this compound?
- In Silico Methods : Use SwissADME or ADMET Predictor to estimate logP (≈2.5), solubility (≈50 μg/mL), and cytochrome P450 interactions. Validate predictions with in vitro Caco-2 permeability assays .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
